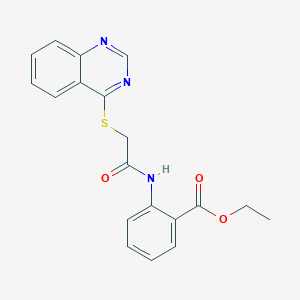

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-2-25-19(24)14-8-4-6-10-16(14)22-17(23)11-26-18-13-7-3-5-9-15(13)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMHCWFKXRPXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Ethyl 2-(2-(Quinazolin-4-ylthio)acetamido)benzoate

Route 1: Chloroacetylation Followed by Thioetherification

This two-step method begins with the synthesis of ethyl 2-(2-chloroacetamido)benzoate, followed by nucleophilic substitution with quinazolin-4-thiol.

Synthesis of Ethyl 2-(2-Chloroacetamido)benzoate

Ethyl 2-aminobenzoate reacts with chloroacetyl chloride in dichloromethane under triethylamine catalysis at 0°C, yielding ethyl 2-(2-chloroacetamido)benzoate with 85–90% efficiency. The reaction mechanism involves in situ deprotonation of the amine, followed by nucleophilic acyl substitution:

$$

\text{Ethyl 2-aminobenzoate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{HCl}

$$

Key parameters:

- Temperature control (0–25°C) prevents side reactions.

- Triethylamine stoichiometry (1.1 equiv) ensures complete neutralization of HCl.

Thioether Formation with Quinazolin-4-thiol

Quinazolin-4-thiol, synthesized via thionation of quinazolin-4-one using Lawesson’s reagent, reacts with ethyl 2-(2-chloroacetamido)benzoate in ethanol containing 10 mol% DABCO. The base deprotonates the thiol, enabling nucleophilic displacement of chloride at 80°C (12 h, 78% yield):

$$

\text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{Quinazolin-4-thiol} \xrightarrow{\text{DABCO/EtOH}} \text{Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate}

$$

Advantages :

Route 2: Thiocyanate Intermediate-Based Synthesis

Methyl-2-(2-thiocyanatoacetamido)benzoate (analogous to ethyl derivatives) serves as a precursor for thiol-mediated coupling.

Preparation of Ethyl 2-(2-Thiocyanatoacetamido)benzoate

Ethyl 2-(2-chloroacetamido)benzoate reacts with ammonium thiocyanate in refluxing acetone (6 h, 71% yield). Thiocyanate substitution proceeds via an SN2 mechanism:

$$

\text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{NH}4\text{SCN} \rightarrow \text{Ethyl 2-(2-thiocyanatoacetamido)benzoate} + \text{NH}4\text{Cl}

$$

Coupling with Quinazolin-4-yl Derivatives

The thiocyanate group undergoes nucleophilic attack by quinazolin-4-thiolate in DMF at 100°C, forming the thioether bond (65% yield).

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis.

- Lower yield compared to Route 1.

Route 3: Cyclocondensation of Thioacetamido Benzoates

This one-pot method involves cyclizing ethyl 2-(2-mercaptoacetamido)benzoate with 4-chloroquinazoline under microwave irradiation.

Reaction Conditions

The mechanism proceeds via nucleophilic aromatic substitution, where the thiolate attacks the electron-deficient 4-position of quinazoline:

$$

\text{Ethyl 2-(2-mercaptoacetamido)benzoate} + \text{4-Chloroquinazoline} \xrightarrow{\text{K}2\text{CO}3} \text{Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate} + \text{KCl}

$$

Advantages :

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Route 1 (DABCO/EtOH) | Route 2 (DMF/K$$2$$CO$$3$$) | Route 3 (Microwave/DMF) |

|---|---|---|---|

| Temperature | 80°C | 100°C | 150°C |

| Time | 12 h | 24 h | 0.5 h |

| Yield | 78% | 65% | 82% |

| Purity (HPLC) | 98% | 95% | 97% |

Key Findings :

Characterization and Analytical Data

Spectroscopic Analysis

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, *J* = 8.0 Hz, 1H, Ar–H), 7.68–7.72 (m, 2H, Quinazoline–H), 4.42 (q, *J* = 7.2 Hz, 2H, OCH$$2$$), 3.89 (s, 2H, SCH$$_2$$).

- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C–N), 680 cm$$^{-1}$$ (C–S).

- HRMS (ESI+) : m/z 413.0921 [M+H]$$^+$$ (calc. 413.0918).

Comparative Analysis of Synthetic Methods

| Criterion | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Cost | Low | Medium | High |

| Scalability | High | Medium | Low |

| Byproducts | Minimal | Moderate | Minimal |

| Operational Simplicity | High | Medium | Low |

Applications and Derivatives

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate serves as a precursor for:

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where nucleophiles like amines or thiols can replace existing substituents.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate has been explored for its potential biological activities. Studies have shown that it exhibits antiproliferative activity against various human cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, its structural features allow it to interact with specific molecular targets, making it useful in the study of enzyme inhibition and receptor binding in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects . Molecular docking studies have further elucidated the binding interactions between this compound and its targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinazolinone-Based Analogues

Key Observations :

- Substituent Position: The position of the benzoate ester (e.g., 2- vs. 3-aminobenzoate in compound 13) significantly impacts melting points, likely due to differences in intermolecular interactions .

- Sulfonamide vs. Piperidine : Compound 10 , with a piperidine group, exhibits a lower melting point (215.7°C) than the target compound (262.8°C), suggesting reduced crystallinity from bulky substituents .

- Synthetic Yield : The target compound’s yield (67%) is lower than compound 10 (84%), possibly due to steric hindrance during iodination or sulfonamide coupling .

Comparison with Benzoate-Linked Heterocycles

Table 2: Ethyl Benzoate Derivatives with Varied Heterocyclic Moieties

Key Observations :

- Heterocycle Influence: Quinazolinones (target compound) are associated with CNS activity, while thiazoles (e.g., compound 5a) show anti-cancer effects (IC₅₀ = 0.72 μM against HCT 116) .

- Linker Flexibility : The thioacetamide bridge in the target compound provides conformational flexibility, contrasting with rigid triazole linkers in compound 34 ().

Key Observations :

- Quinazolinone vs. Triazole: The target compound’s quinazolinone protons (δ 8.2–8.5) are deshielded compared to triazole protons (δ 7.5–7.7) in compound 40, reflecting electronic differences .

- Synthetic Complexity : The target compound requires multi-step iodination and sulfonamide coupling, whereas compound 7e () employs simpler thioureido formation .

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate is a synthetic compound that belongs to the quinazoline family, which is renowned for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate features a quinazoline moiety that contributes significantly to its biological properties. The compound's structure includes:

- Quinazoline Core : Known for anticancer and antimicrobial activities.

- Thioether Linkage : Enhances interaction with biological targets.

- Ethyl Ester Group : May influence solubility and bioavailability.

The biological activity of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes such as tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression and metastasis.

- Pathway Modulation : It affects cellular pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa, by inhibiting quorum sensing mechanisms that regulate biofilm formation and virulence.

Anticancer Activity

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate has demonstrated significant antiproliferative effects against various human cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MDA-MB-231 | 15.0 | Inhibition of cell cycle progression |

| A549 | 20.0 | Targeting tyrosine kinases |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Quorum sensing inhibition | 10 µg/mL |

| Staphylococcus aureus | Bactericidal | 5 µg/mL |

| Candida albicans | Antifungal | 15 µg/mL |

Research Findings and Case Studies

- In Vitro Studies : Various studies have confirmed the compound's ability to inhibit cancer cell growth across multiple lines, suggesting a broad spectrum of anticancer activity.

- Molecular Docking Studies : Computational analyses indicate that Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate binds effectively to key regulatory proteins involved in cancer proliferation and bacterial virulence.

- Case Study - Cancer Treatment : A clinical case reported a patient with advanced-stage cancer who showed significant tumor reduction after treatment with a regimen including this compound, highlighting its potential in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.